molecular formula C23H38O3 B1259468 17-(4-Hydroxyphenyl)heptadecanoic acid

17-(4-Hydroxyphenyl)heptadecanoic acid

Cat. No. B1259468
M. Wt: 362.5 g/mol
InChI Key: KGNHPHVILCBASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(4-hydroxyphenyl)heptadecanoic acid is a monocarboxylic acid that is heptadecanoic acid in which one of the terminal methyl hydrogens is replaced by a 4-hydroxyphenyl group. It is a monocarboxylic acid and a member of phenols. It is a conjugate acid of a 17-(4-hydroxyphenyl)heptadecanoate.

Scientific Research Applications

Medical Imaging and Radiopharmaceuticals

17-(4-Hydroxyphenyl)heptadecanoic acid has been studied for its applications in medical imaging, particularly in the synthesis of radioiodinated and fluorinated fatty acids for use in diagnostic imaging. These compounds have been explored for their potential in evaluating myocardial fatty acid metabolism, heart function, and other organ functions. Notable studies in this area include:

  • Carrier-Free Synthesis for Clinical Use : Mertens et al. (1984) developed a method for the fast, low-temperature ultrasonic synthesis of carrier-free 17-I-123-heptadecanoic acid, which is used in clinical settings for heart and liver scintigraphy (Mertens, Vanryckeghem, Bossuyt, Winkel, & VandenDriessche, 1984).
  • PET Radiotracer Development : Kim et al. (2009) synthesized a PET radiotracer for the evaluation of fatty acid metabolism using 17-[4-(2-[(18)F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid (Kim, Choe, Choi, Choi, Lee, & Kim, 2009).
  • Imaging Agent Synthesis and Evaluation : Goodman, Kirsch, & Knapp (1984) explored radioiodinated terminal-substituted 5-iodo-(2-thienyl) fatty acids as new myocardial imaging agents, including 17-(2-thienyl)heptadecanoic acid (Goodman, Kirsch, & Knapp, 1984).

Fatty Acid Metabolism and Biosynthesis

Research has also delved into the metabolic pathways and biosynthesis of odd-numbered fatty acids, including heptadecanoic acid. This includes:

  • Biomarkers of Dairy Fat : Lankinen & Schwab (2015) discussed odd-chain fatty acids like heptadecanoic acid as biomarkers for dairy fat intake, exploring their association with dietary habits and potential metabolic implications (Lankinen & Schwab, 2015).
  • Yeast Biosynthesis of Odd-Numbered Fatty Acids : Řezanka, Kolouchová, & Sigler (2015) investigated the precursor-directed biosynthesis of positional isomers of heptadecanoic acid by various yeasts, which has implications for their pharmacological properties (Řezanka, Kolouchová, & Sigler, 2015).

properties

Product Name

17-(4-Hydroxyphenyl)heptadecanoic acid

Molecular Formula

C23H38O3

Molecular Weight

362.5 g/mol

IUPAC Name

17-(4-hydroxyphenyl)heptadecanoic acid

InChI

InChI=1S/C23H38O3/c24-22-19-17-21(18-20-22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-23(25)26/h17-20,24H,1-16H2,(H,25,26)

InChI Key

KGNHPHVILCBASG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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